molecular formula C7H6BNO2 B130453 3-Cyanophenylboronic acid CAS No. 150255-96-2

3-Cyanophenylboronic acid

Cat. No. B130453
Key on ui cas rn: 150255-96-2
M. Wt: 146.94 g/mol
InChI Key: XDBHWPLGGBLUHH-UHFFFAOYSA-N
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Patent
US06348478B1

Procedure details

20 g of 3-bromobenzonitrile was dissolved in 100 ml of dry THF, and then mixed with 37.6 ml of triisopropoxyborane in the atmosphere of nitrogen. The solution was cooled at −78° C., and then 98.3 ml of a 1.6M n-butyl lithium hexane solution was dropwisely added to the cooled solution for about 30 minutes with stirring. The mixture was stirred at room temperature for 30 minutes, cooled at 0° C. and mixed with 220 ml of 4M sulfuric acid. The solution was heated and refluxed overnight, again cooled at 0° C., mixed with 340 ml of a 5M aqueous solution of sodium hydroxide, and then extracted with 200 ml of diethyl ether. The aqueous phase was separated, mixed with 6M hydrochloric acid until to give pH 2, and then twice extracted with 300 ml of ethyl acetate. The obtained ethyl acetate layer was dried over MgSO4, and the solvent was distilled away. The obtained crude product was recrystallized from DMF-water to obtain 11.6 g (72%) of the title compound as needle-like pale yellow crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37.6 mL
Type
reactant
Reaction Step Two
Name
n-butyl lithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
72%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].C([O:13][B:14](OC(C)C)[O:15]C(C)C)(C)C.CCCCCC.C([Li])CCC.S(=O)(=O)(O)O.[OH-].[Na+]>C1COCC1>[OH:13][B:14]([OH:15])[C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([C:5]#[N:6])[CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
37.6 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
n-butyl lithium hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Four
Name
Quantity
220 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
again cooled at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
ADDITION
Type
ADDITION
Details
mixed with 6M hydrochloric acid until
CUSTOM
Type
CUSTOM
Details
to give pH 2
EXTRACTION
Type
EXTRACTION
Details
twice extracted with 300 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained ethyl acetate layer was dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was recrystallized from DMF-water

Outcomes

Product
Name
Type
product
Smiles
OB(C1=CC(=CC=C1)C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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